molecular formula C12H10BrF3N2 B13056120 5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole

5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole

Cat. No.: B13056120
M. Wt: 319.12 g/mol
InChI Key: VRTOJHKSADUKTA-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and an aldehyde.

    Introduction of the bromo group: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the difluoroethyl group: This step might involve a nucleophilic substitution reaction using a difluoroethyl halide.

    Incorporation of the fluorophenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole: Lacks the bromo group.

    5-Bromo-4-(4-fluorophenyl)-2-methyl-1H-imidazole: Lacks the difluoroethyl group.

    5-Bromo-1-(2,2-difluoroethyl)-2-methyl-1H-imidazole: Lacks the fluorophenyl group.

Uniqueness

The presence of both the bromo and difluoroethyl groups, along with the fluorophenyl moiety, may confer unique chemical and biological properties to 5-Bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H10BrF3N2

Molecular Weight

319.12 g/mol

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methylimidazole

InChI

InChI=1S/C12H10BrF3N2/c1-7-17-11(8-2-4-9(14)5-3-8)12(13)18(7)6-10(15)16/h2-5,10H,6H2,1H3

InChI Key

VRTOJHKSADUKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CC(F)F)Br)C2=CC=C(C=C2)F

Origin of Product

United States

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